{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine
CAS No.: 1447963-60-1
Cat. No.: VC3090320
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
![{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine - 1447963-60-1](/images/structure/VC3090320.png)
Specification
CAS No. | 1447963-60-1 |
---|---|
Molecular Formula | C13H16N2O2 |
Molecular Weight | 232.28 g/mol |
IUPAC Name | 1-(3-phenylmethoxy-1,2-oxazol-5-yl)propan-2-amine |
Standard InChI | InChI=1S/C13H16N2O2/c1-10(14)7-12-8-13(15-17-12)16-9-11-5-3-2-4-6-11/h2-6,8,10H,7,9,14H2,1H3 |
Standard InChI Key | PQIKPYXNTXARJG-UHFFFAOYSA-N |
SMILES | CC(CC1=CC(=NO1)OCC2=CC=CC=C2)N |
Canonical SMILES | CC(CC1=CC(=NO1)OCC2=CC=CC=C2)N |
Introduction
Chemical Structure and Properties
Structural Composition
{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine features several key structural components that define its chemical identity. The central isoxazole heterocycle serves as the core scaffold, containing adjacent oxygen and nitrogen atoms in a five-membered ring. This core structure is substituted at the 3-position with a benzyloxy group (C₆H₅CH₂O-), which consists of a benzene ring connected through a methylene bridge to an oxygen atom that links to the isoxazole. At the 5-position of the isoxazole ring, a 1-methylethylamine chain (NH₂CH(CH₃)CH₂-) is attached, providing a basic nitrogen functionality that significantly influences the compound's chemical behavior.
The isoxazole core itself contributes to the compound's aromaticity and provides a rigid scaffold that positions the substituents in specific spatial orientations. This structural arrangement is crucial for any potential biological activity the compound might exhibit, as it determines how the molecule might interact with biological targets such as enzymes or receptors.
Property | Estimated Value | Basis for Estimation |
---|---|---|
Molecular Weight | ~245-250 g/mol | Calculated from molecular formula |
Physical State | Solid at room temperature | Typical for similar heterocyclic compounds |
Solubility | Moderately soluble in organic solvents (methanol, ethanol, DCM); limited water solubility | Based on functional groups present |
Log P (octanol/water) | ~2.0-3.0 | Estimated based on structure (lipophilic benzyl group balanced by polar amine) |
pKa (of amine) | ~9.5-10.5 | Typical range for primary amines |
Melting Point | ~100-140°C | Estimated from similar isoxazole derivatives |
The compound's moderate lipophilicity (indicated by the estimated Log P) suggests it may have reasonable membrane permeability while maintaining some degree of water solubility due to the presence of the basic amine group. This balance of properties is often favorable for drug-like molecules, potentially making this compound of interest in medicinal chemistry applications.
Synthetic Approaches
General Synthetic Strategies
The synthesis of {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine would likely employ established methodologies for isoxazole preparation, followed by appropriate functionalization steps. Several potential synthetic routes can be proposed based on general principles of heterocyclic chemistry and common practices in the synthesis of isoxazole derivatives.
Table 2: Potential Synthetic Routes for {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine
Synthetic Approach | Key Steps | Advantages | Challenges |
---|---|---|---|
1,3-Dipolar Cycloaddition | 1. Formation of nitrile oxide from aldoxime 2. Cycloaddition with alkyne 3. Introduction of functional groups | - Widely established methodology - Often high regioselectivity | - Control of regioselectivity may require optimization - Multiple steps needed for functionalization |
Functionalization of Pre-formed Isoxazole | 1. Begin with commercially available isoxazole 2. Sequential introduction of benzyloxy and aminoethyl groups | - Potentially fewer steps - May use commercially available starting materials | - Regioselective functionalization can be challenging - May require protecting group strategies |
Convergent Synthesis | 1. Separate preparation of functionalized fragments 2. Assembly of fragments to form target molecule | - Efficient for complex structures - May allow for parallel synthesis of analogs | - Requires careful planning - May involve complex coupling reactions |
Detailed Reaction Sequence
A plausible synthetic route to {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine might involve the following sequence of reactions:
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Formation of the isoxazole core via 1,3-dipolar cycloaddition of an appropriate nitrile oxide with a functionalized alkyne
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Introduction of the benzyloxy group at the 3-position through etherification
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Functionalization of the 5-position to incorporate the 1-methylethylamine moiety, potentially through:
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Reduction of a nitrile or ester precursor
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Reductive amination
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Nucleophilic substitution of an appropriate leaving group
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Table 3: Reagents and Conditions for Key Synthetic Steps
Synthetic Step | Potential Reagents | Typical Reaction Conditions | Considerations |
---|---|---|---|
Nitrile Oxide Formation | Hydroxylamine, chlorinating agent (NCS, NBS) | 0-25°C, 2-4 hours, dichloromethane | Must be used immediately due to instability |
Cycloaddition | Nitrile oxide, appropriate alkyne | Room temperature, 4-24 hours, organic solvent | Regioselectivity influenced by alkyne substituents |
Benzyloxy Introduction | Benzyl bromide, base (K₂CO₃, NaH) | 60-80°C, 4-12 hours, DMF or acetone | May require prior functionalization to enable etherification |
Amine Introduction | Reduction (LiAlH₄, NaBH₄) or amination reagents | Varied based on approach | Stereochemistry must be controlled for chiral amine |
Purification | Column chromatography, recrystallization | Solvent system optimization required | Critical for obtaining analytically pure material |
Analytical Characterization
Spectroscopic Identification
The structural characterization of {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine would typically involve a combination of spectroscopic methods to confirm its identity and assess its purity. Each method provides specific structural information that, when combined, enables comprehensive characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly informative, with ¹H NMR expected to show characteristic signals for the isoxazole proton (typically δ 6.0-6.5 ppm), the benzylic CH₂ protons (δ ~5.0 ppm), aromatic protons from the benzyl group (δ 7.3-7.5 ppm), and the amine-containing side chain (including the methyl group and methylene protons). ¹³C NMR would provide complementary information about the carbon framework, with distinctive signals for the isoxazole carbons, particularly at C-3 and C-5 (typically δ 160-170 ppm).
Infrared (IR) spectroscopy would reveal characteristic absorption bands for key functional groups, including the primary amine (N-H stretching at ~3300-3500 cm⁻¹), the isoxazole ring (C=N stretching at ~1600 cm⁻¹), and the C-O-C linkage of the benzyloxy group (~1050-1150 cm⁻¹).
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) would be the method of choice for assessing the purity of {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine. A reverse-phase HPLC method using a C18 column with gradient elution (typically acetonitrile/water with a buffer) would be suitable for this purpose. UV detection at wavelengths around 254-280 nm would be effective due to the aromatic components of the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) would provide additional confirmation of molecular weight and structural features through fragmentation patterns. Electrospray ionization (ESI) in positive mode would be particularly suitable for this amine-containing compound, likely showing a prominent [M+H]⁺ ion.
Table 4: Expected Analytical Parameters for {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine
Analytical Technique | Expected Key Features | Analytical Parameters |
---|---|---|
¹H NMR | Signals for isoxazole H, benzyl CH₂, aromatic H, amine CH₂, CH(CH₃) | 400-600 MHz, CDCl₃ or DMSO-d₆ |
¹³C NMR | Distinctive isoxazole C signals, aromatic C, benzylic C, amine chain C | 100-150 MHz, CDCl₃ or DMSO-d₆ |
IR | N-H, C=N, C-O-C stretching bands | 4000-400 cm⁻¹ range |
HPLC | Single major peak at specific retention time | C18 column, Gradient ACN/H₂O |
LC-MS | [M+H]⁺ ion and characteristic fragmentation pattern | ESI positive mode |
Elemental Analysis | C, H, N percentages matching calculated values | Combustion analysis |
Potential Activity | Structural Basis | Similar Compounds |
---|---|---|
Enzyme Inhibition | Isoxazole ring can form hydrogen bonds with enzyme active sites | Isoxazole-containing kinase inhibitors |
Anti-inflammatory | Isoxazoles can modulate inflammatory pathways | COX-2 inhibitors containing heterocyclic cores |
Antimicrobial | Combination of lipophilic and hydrogen bonding groups | Various heterocyclic antimicrobial agents |
CNS Activity | Balanced lipophilicity and presence of basic amine | Many CNS drugs contain similar structural features |
Immunomodulatory | Heterocyclic scaffold with specific substitution pattern | Various immunomodulatory small molecules |
It is important to note that actual biological activity would need to be determined through experimental testing, including in vitro assays against specific targets and potentially in vivo studies if initial results warranted further investigation.
Application Area | Rationale | Development Strategy |
---|---|---|
Kinase Inhibitors | Isoxazole core can serve as hinge-binding motif | Structure-based optimization of substituents |
Anti-inflammatory Agents | Structural similarity to known COX/LOX inhibitors | Biological screening followed by SAR studies |
CNS-Active Compounds | Balanced lipophilicity and basic amine functionality | Optimization for blood-brain barrier penetration |
Antimicrobial Agents | Combination of lipophilic and polar groups | Testing against bacterial and fungal panels |
Chemical Biology Tools
Beyond traditional medicinal chemistry, {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine might find applications as a chemical biology tool. The primary amine functionality provides a convenient handle for conjugation to reporter groups, affinity tags, or surface immobilization. This could enable applications such as:
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Development of activity-based probes for target identification
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Creation of affinity matrices for protein purification
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Attachment to solid supports for solid-phase synthesis or combinatorial chemistry approaches
Future Research Directions
Research on {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine and related compounds might expand in several directions:
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Comprehensive biological profiling to identify specific targets or activities
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Structure-activity relationship studies through systematic modification of:
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The substituents on the benzyl group
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The nature of the amine functionality
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The substitution pattern on the isoxazole ring
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Development of more efficient synthetic routes, potentially including:
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Catalytic methods for isoxazole formation
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Stereoselective approaches for the chiral amine component
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Green chemistry approaches to improve sustainability
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Table 7: Proposed Structural Modifications for Future Research
Structural Modification | Rationale | Expected Impact |
---|---|---|
Substituted Benzyl Groups | Modulate electronic and steric properties | Altered binding affinity, selectivity |
Cyclic Amine Replacements | Restrict conformational flexibility | Enhanced potency through preorganization |
Isoxazole Ring Modifications | Vary electronic properties of the core | Modified stability and binding interactions |
Stereochemical Variations | Explore stereochemical requirements | Determination of absolute stereochemical preferences |
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